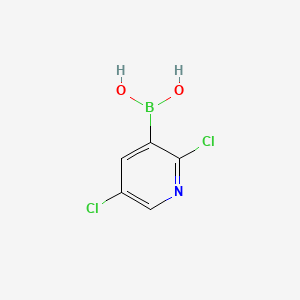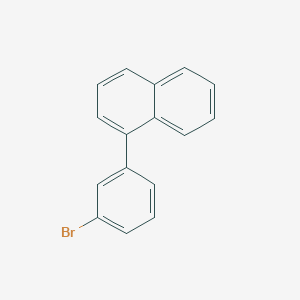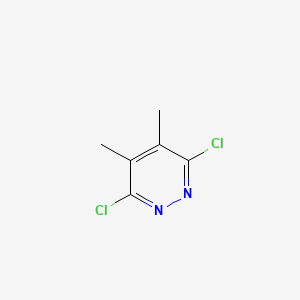
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group suggests potential for increased molecular interactions due to the electronegative chlorine atom.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to introduce different functional groups. For example, the synthesis of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was achieved through a 1,3-dipolar cycloaddition reaction using the click chemistry approach . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was determined to crystallize in the monoclinic class with specific cell parameters . The molecular geometry, including bond lengths and angles, can also be calculated using density functional theory (DFT) methods, as demonstrated in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including ring transformations and interconversion. For example, the rearrangement of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole into a different compound was elucidated through spectroscopic and X-ray crystal structure analysis . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of ethers of thiotetronic and α-halogenothiotetronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by various spectroscopic techniques, such as FT-IR, NMR, and HRMS. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be obtained using optimized structures from DFT calculations . The acid dissociation constants and antimicrobial activity of these compounds can also be determined, providing insights into their potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is involved in the synthesis of various novel compounds. For instance, new heterocyclic derivatives like thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles have been synthesized starting from similar thiazole carboxylic acids (Datoussaid et al., 2012).
Antimicrobial Studies
Compounds derived from thiazole carboxylic acids, including 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. These include various 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, indicating the potential of these compounds in antimicrobial applications (Al Dulaimy et al., 2017).
Corrosion Inhibition
Thiazole-4-carboxylates, closely related to the subject compound, have been studied for their corrosion inhibiting properties. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, indicating their potential application in industrial corrosion prevention (El aoufir et al., 2020).
Synthetic Pathways and Intermediate Compounds
Thiazole carboxylic acids, including derivatives similar to 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been used as intermediates in the synthesis of various bioactive compounds. This includes the creation of structures that are integral to the development of new pharmaceuticals and materials (Yuanbiao et al., 2016).
Antiviral Activity
Compounds derived from 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid have been synthesized and tested for their antiviral activities. This suggests the relevance of this compound in the field of antiviral drug development (Chen et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFJVHVCNYMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

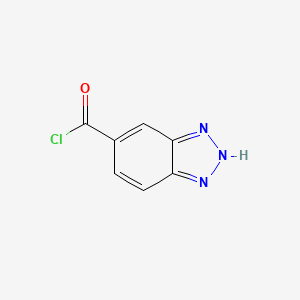

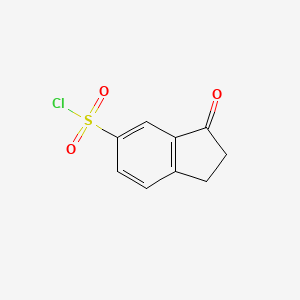

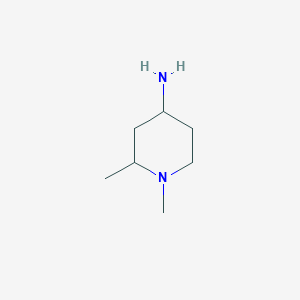
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
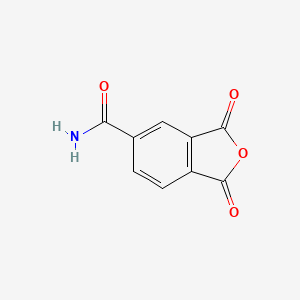
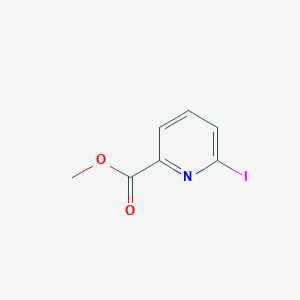
![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
